

Crystal Structure of 2-Phenylpyridine Compounds: An In-depth Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-phenylpyridine-3-carboxylate

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Introduction

2-Phenylpyridine (ppy) and its derivatives are a significant class of bicyclic aromatic compounds that have garnered substantial interest across various scientific disciplines. Their unique structural and photophysical properties make them crucial ligands in coordination chemistry, with wide-ranging applications in materials science, particularly in organic light-emitting diodes (OLEDs), and in the development of novel therapeutic and agrochemical agents.[1][2] The rigid, planar structure of the 2-phenylpyridine moiety facilitates the formation of stable cyclometalated complexes with a variety of transition metals, including iridium, platinum, and gold. These complexes often exhibit interesting photoluminescent properties and biological activities.[3][4][5]

This technical guide provides a comprehensive overview of the crystal structure of 2-phenylpyridine compounds, with a focus on their metal complexes. It includes a summary of key crystallographic data, detailed experimental protocols for their synthesis and structural determination, and visualizations of relevant workflows and biological pathways.

Data Presentation: Crystallographic Data of Representative 2-Phenylpyridine Compounds

The following tables summarize the crystallographic data for a selection of 2-phenylpyridine-containing compounds, providing a comparative overview of their solid-state structures.

Table 1: Crystal Data for a Cyclometalated Platinum(II) Complex[6]

| Parameter | trans-N,N-[Pt(ppy)(3-pyach)Cl] |
|----------------------------------|--|
| Compound Name | trans-N,N-[Pt(ppy)(3-pyach)Cl] |
| Formula | C ₁₇ H ₁₃ ClN ₂ O ₂ Pt |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | Data not fully available in provided text |
| b (Å) | Data not fully available in provided text |
| c (Å) | Data not fully available in provided text |
| α (°) | Data not fully available in provided text |
| β (°) | Data not fully available in provided text |
| γ (°) | Data not fully available in provided text |
| Volume (Å ³) | Data not fully available in provided text |
| Z | 2 |
| Dihedral Angle (ppy vs. 3-pyach) | 77.00° and 83.48° for two molecules in the asymmetric unit |

Table 2: Crystal Data for a Cyclometalated Gold(III) Complex[7]

| Parameter | [Au(ppy)(SCN)(NCS)] |
|-----------------------|---|
| Compound Name | [Au(ppy)(SCN)(NCS)] |
| Formula | C ₁₃ H ₈ AuN ₃ S ₂ |
| Coordination Geometry | Square-planar |
| Key Feature | Two thiocyanate ions bind to gold through nitrogen (trans to C) and sulfur (trans to N) |

Table 3: Crystal Data for a 2-Phenylpyridine Derivative[8]

| Parameter | 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one |
|----------------------------------|--|
| Compound Name | 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one |
| Formula | C ₁₁ H ₉ N ₃ O |
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /c |
| a (Å) | 7.8975(2) |
| b (Å) | 11.6546(4) |
| c (Å) | 11.0648(3) |
| α (°) | 90 |
| β (°) | 105.212(2) |
| γ (°) | 90 |
| Volume (Å ³) | 982.74(5) |
| Z | 4 |
| Temperature (K) | 296.15 |
| Radiation | MoKα |
| Final R ₁ [I > 2σ(I)] | 0.0470 |
| wR ₂ (all data) | 0.1368 |

Experimental Protocols

Synthesis and Crystallization

General Synthesis of Cyclometalated Iridium(III) Complexes (e.g., fac-Tris(2-phenylpyridine)iridium(III))[3][9]

This protocol describes a common method for the synthesis of fac-tris(2-phenylpyridine)iridium(III), a widely studied OLED material.

- **Reaction Setup:** In a high-pressure reactor, combine iridium(III) chloride hydrate (1 equivalent), 2-phenylpyridine (12 equivalents), and a 3:1 (v/v) mixture of 2-ethoxyethanol and water.
- **Reaction Conditions:** Pressurize the reactor with an inert gas (e.g., argon) and heat the mixture to approximately 205 °C for 48 hours with stirring.
- **Isolation and Purification:** After cooling to room temperature, the product precipitates from the reaction mixture. The crude product is collected by filtration and washed sequentially with methanol and diethyl ether to remove unreacted starting materials and byproducts.
- **Crystallization:** Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified complex in a suitable solvent system, such as dichloromethane/hexane.

Crystallization Techniques for X-ray Quality Crystals

Obtaining high-quality single crystals is crucial for accurate structure determination. Common methods include:

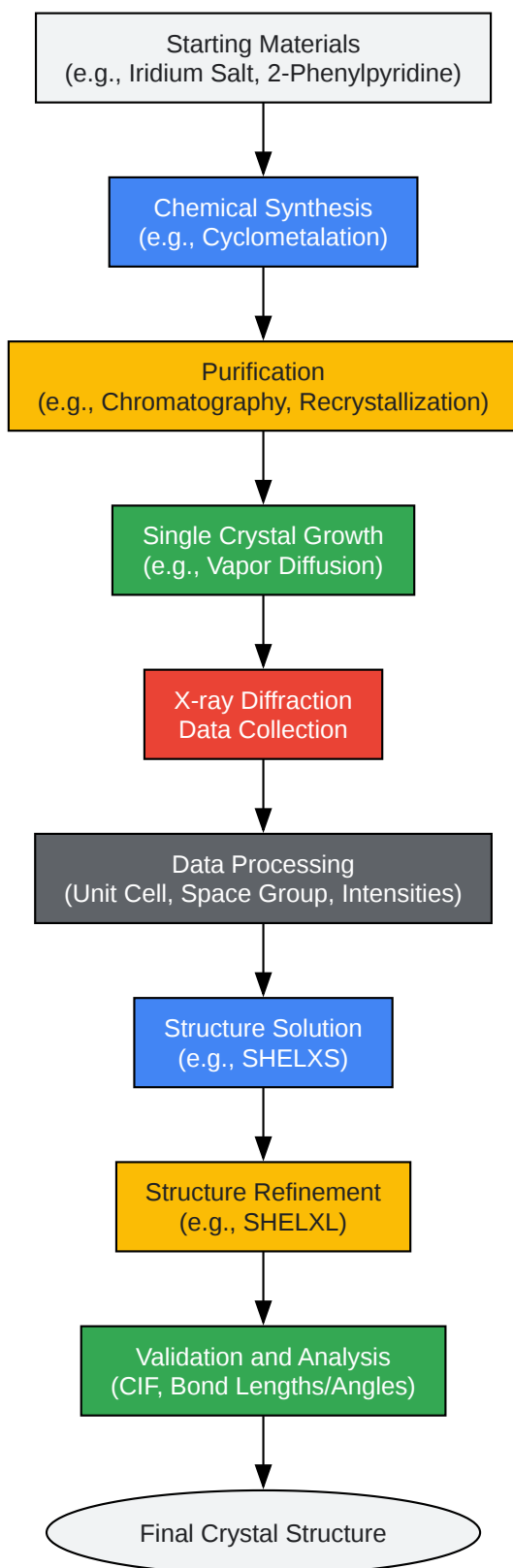
- **Slow Evaporation:** A saturated solution of the compound in a suitable solvent is allowed to stand undisturbed. The slow evaporation of the solvent leads to the gradual formation of crystals.
- **Vapor Diffusion:** A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystallization.
- **Solvent Layering:** A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

X-ray Diffraction Data Collection and Structure Refinement

The following provides a general workflow for single-crystal X-ray diffraction analysis.

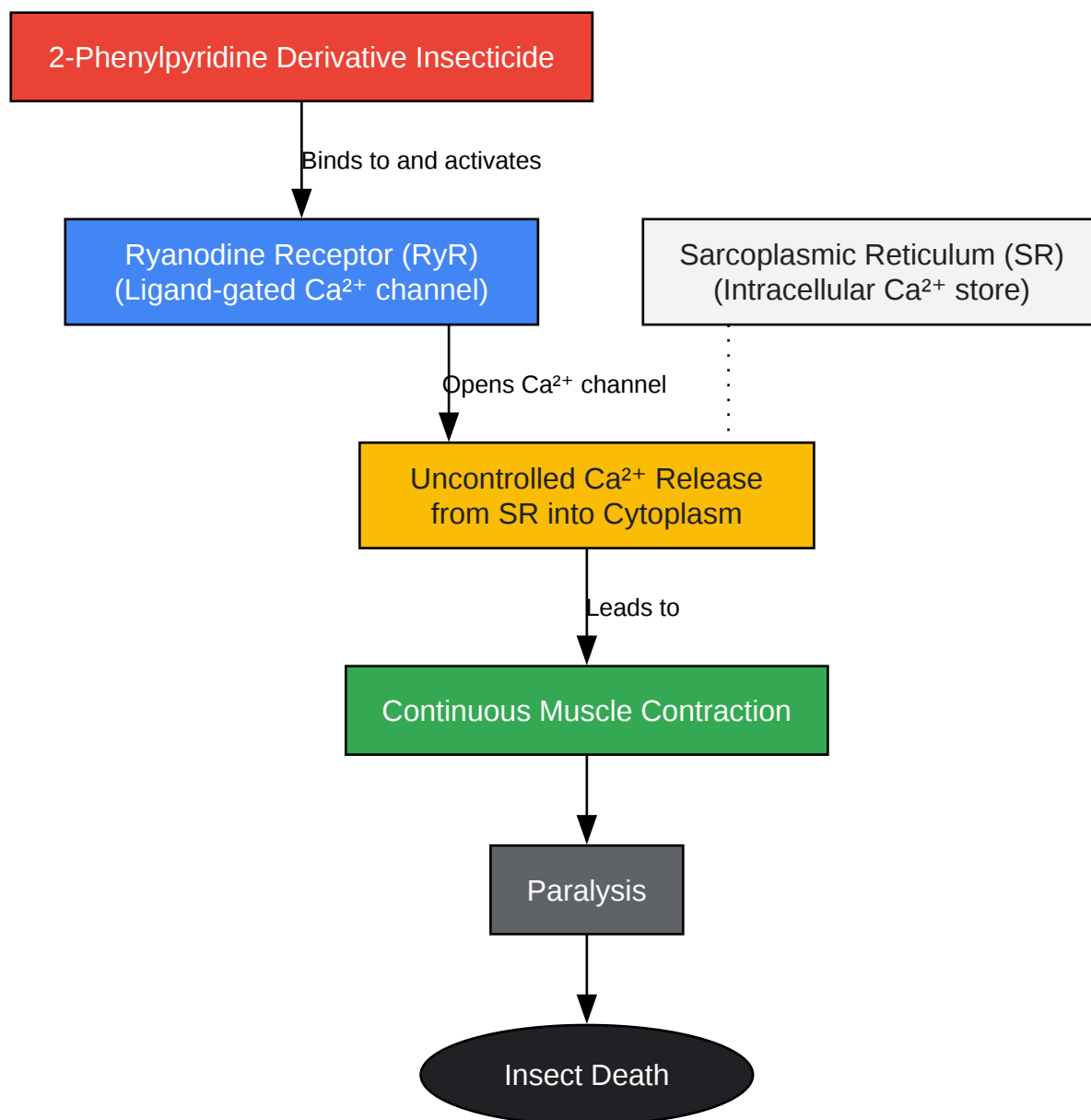
- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air- or moisture-sensitive crystals, mounting is performed under an inert atmosphere.
- **Data Collection:** The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu K α radiation) and a detector (e.g., a CCD or CMOS detector).^{[6][10]} The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
- **Data Processing:** The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
- **Structure Solution:** The initial crystal structure is determined using direct methods or Patterson methods, often with software packages like SHELXS.^{[4][11]}
- **Structure Refinement:** The initial structural model is refined against the experimental diffraction data using least-squares methods, typically with software such as SHELXL. This iterative process involves adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns.
- **Validation and Analysis:** The final refined structure is validated to ensure its quality and accuracy. The geometric parameters, such as bond lengths and angles, are then analyzed.

Mandatory Visualization



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Caption: Workflow for the Synthesis and Crystallographic Analysis of 2-Phenylpyridine Compounds.



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Caption: Proposed Mechanism of Action for Insecticidal 2-Phenylpyridine Derivatives.

Conclusion

The crystal structures of 2-phenylpyridine compounds, particularly their metal complexes, provide invaluable insights into their chemical bonding, molecular packing, and ultimately, their

physical and biological properties. The data and protocols presented in this guide offer a foundational understanding for researchers in materials science and drug development. The ability to synthesize and characterize these compounds with atomic-level precision through single-crystal X-ray diffraction is paramount to the rational design of new materials with tailored functionalities, from more efficient OLEDs to targeted therapeutics and next-generation insecticides.^{[5][12][13]} The continued exploration of the rich structural chemistry of 2-phenylpyridine derivatives promises to yield further innovations in these and other fields.

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